1,2-Benzisothiazol-3(2H)-one, sodium salt
Overview
Description
1,2-Benzisothiazol-3(2H)-one, sodium salt, also known as saccharin sodium salt, is a substance evaluated for its safety in food contact materials. It is used as a nucleating agent in polyesters and has been assessed by the European Food Safety Authority (EFSA). The EFSA concluded that the use of this substance at levels up to 0.1% w/w in polyesters does not pose a safety concern for consumers, provided it meets specific purity criteria set in Directive 2008/60/EC .
Synthesis Analysis
The synthesis of related benzisothiazole compounds involves reactions with various nucleophiles. For instance, 3-chloro-1,2-benzisothiazole reacts with nucleophiles like sodium cyanide, copper(I) cyanide, and n-butyl-lithium to produce a range of products, including o-cyanophenyl thiocyanate and bis-(o-cyanophenyl) disulphide. These reactions often result in the fission of the thiazole ring and the formation of diverse compounds depending on the nucleophile and conditions used .
Molecular Structure Analysis
The molecular structure of sodium(I) salts of benzisothiazole derivatives can be complex. For example, sodium(I)-containing salts of 1,2,4,5-benzenetetracarboxylic acid have been synthesized and their structures solved by single crystal X-ray diffraction methods. These structures can consist of layers of sodium atoms coordinated with ligands and water molecules, forming a three-dimensional network through hydrogen bonds .
Chemical Reactions Analysis
Chemical reactions involving benzisothiazole derivatives can lead to various products. For example, the sodium salt of 1,2-benzisothiazole-3(2H)-thione 1,1-dioxide reacts with alkyl halides to produce 3-(alkylthio)-1,2-benzisothiazole 1,1-dioxide. Further treatment with piperidine and various electrophiles can yield sulfides and thiocarboxylic S-esters in good yields .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1,2-benzisothiazol-3(2H)-one, sodium salt are not detailed in the provided papers, the general properties of benzisothiazole derivatives can be inferred from their molecular structures and reactivity. These compounds are likely to have varying solubilities in different solvents, and their reactivity with nucleophiles suggests that they can participate in a range of chemical transformations. The exact properties would depend on the specific substituents and the conditions under which they are studied.
Scientific Research Applications
Food Contact Materials Safety
1,2-Benzisothiazol-3(2H)-one 1,1-dioxide, sodium salt, known as sodium saccharin, is used as a nucleating agent in polyesters for food contact materials. Evaluated by the European Food Safety Authority (EFSA), it's deemed safe for consumer use in specific concentrations and under certain purity criteria (Flavourings, 2012).
Organic Synthesis
Sodium salt of 1,2-benzisothiazol-3(2H)-thione 1,1-dioxide (thiosaccharin) is used in organic synthesis, specifically in creating sulfides and thiocarboxylic S-esters. This method is notable for being odorless and efficient, producing alkanethiols and their corresponding derivatives (Yamada et al., 1983).
Spectroscopic and Structural Studies
1,2-Benzisothiazol-3(2H)-thione-1,1-dioxide (thiosaccharin) has been studied for its spectral and structural changes upon conversion to a nitranion. These studies involve IR spectra and ab initio force field calculations, providing insights into the delocalization of charges within the molecule (Binev et al., 2000).
Antimicrobial and Biological Activity
A variety of 1,2-benzisothiazol-3(2H)-one derivatives have been synthesized and tested for their antimicrobial activity. This includes studies on BIT derivatives and their potential for enhancing the "biostability" of plant polysaccharides (Viani et al., 2017).
Crystallography
The double salt form of 1,2-benzothiazol-3(2H)-one 1,1 dioxide with sodium and rubidium has been analyzed for its crystal structure. This study offers insights into the coordination numbers of sodium and rubidium ions and the arrangement of metal ions and saccharinate anions in the crystal (Nazarenko, 2018).
Safety And Hazards
“1,2-Benzisothiazol-3(2H)-one, sodium salt” is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is advised not to breathe its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required .
properties
IUPAC Name |
sodium;1,2-benzothiazol-2-id-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS.Na/c9-7-5-3-1-2-4-6(5)10-8-7;/h1-4H,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMIJCAMTQLSTM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)[N-]S2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4NNaOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016747 | |
Record name | 1,2-Benzisothiazol-3(2H)-One, Sodium Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzisothiazol-3(2H)-one, sodium salt | |
CAS RN |
58249-25-5 | |
Record name | 1,2-Benzisothiazol-3(2H)-one, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058249255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzisothiazol-3(2H)-One, Sodium Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-benzisothiazol-3(2H)-one, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.604 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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